molecular formula C5H9BrN2O B12328488 6-Amino-4-bromopiperidin-2-one

6-Amino-4-bromopiperidin-2-one

Cat. No.: B12328488
M. Wt: 193.04 g/mol
InChI Key: BGVVFJDLKKMOQL-UHFFFAOYSA-N
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Description

6-Amino-4-bromopiperidin-2-one is a brominated, aminopiperidinone derivative that serves as a versatile synthetic intermediate and building block in pharmaceutical research and development. Piperidine rings are a fundamental scaffold in medicinal chemistry, found in more than twenty classes of pharmaceuticals . The presence of both an amino group and a bromine atom on the piperidinone core provides two distinct handles for chemical modification, making this compound a valuable template for constructing more complex molecules. It can be used in various synthetic transformations, including metal-catalyzed cross-couplings (utilizing the bromo substituent) and amide bond formations or nucleophilic substitutions (utilizing the amino group). Researchers apply such bifunctional piperidine derivatives in the design and synthesis of potential drug candidates, particularly for exploring structure-activity relationships in bioactive molecule libraries . As a high-value research chemical, this compound is offered for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9BrN2O

Molecular Weight

193.04 g/mol

IUPAC Name

6-amino-4-bromopiperidin-2-one

InChI

InChI=1S/C5H9BrN2O/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2,7H2,(H,8,9)

InChI Key

BGVVFJDLKKMOQL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1N)Br

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Amino 4 Bromopiperidin 2 One

Reactions at the Bromine Moiety

The bromine atom on the piperidin-2-one ring is a key functional group that dictates a significant portion of the molecule's reactivity, primarily serving as a leaving group in substitution reactions or as a handle for carbon-carbon bond formation.

Nucleophilic Substitution Pathways of the Brominated Center

The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to attack by various nucleophiles. This allows for the displacement of the bromide ion and the introduction of a wide array of functional groups.

Common nucleophilic substitution reactions at the C4 position include:

Amination: Reaction with primary or secondary amines can introduce new amino substituents. For instance, reaction with anilines can yield N-aryl derivatives. derpharmachemica.com

Thiolation: Thiol nucleophiles can displace the bromide to form thioethers.

Hydroxylation: Under appropriate conditions, the bromine can be substituted by a hydroxyl group, although this may require specific reagents to avoid competing elimination reactions.

The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of a base. mdpi.comccsenet.org In some cases, the amino group within the same molecule can act as an intramolecular nucleophile, leading to cyclization products.

Cross-Coupling Reactions (e.g., with Organocuprate Reagents)

The bromine atom provides a reactive site for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Organocuprate reagents, also known as Gilman reagents, are particularly effective for coupling with alkyl halides. libretexts.orgmasterorganicchemistry.com

While specific examples for 6-Amino-4-bromopiperidin-2-one are not extensively documented in publicly available literature, the general reactivity of bromoalkanes with organocuprates suggests that similar transformations are feasible. libretexts.orgyoutube.com The reaction typically involves the formation of a lithium diorganocuprate, which then reacts with the alkyl bromide. libretexts.org

Table 1: Potential Cross-Coupling Reactions with Organocuprates

Organocuprate ReagentExpected Product
Lithium dimethylcuprate6-Amino-4-methylpiperidin-2-one
Lithium diphenylcuprate6-Amino-4-phenylpiperidin-2-one
Lithium divinylcuprate6-Amino-4-vinylpiperidin-2-one

These reactions are often carried out at low temperatures in ethereal solvents. nih.gov The use of organocuprates is advantageous as they are generally less reactive than Grignard or organolithium reagents, which can lead to side reactions like elimination. youtube.com Other cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, could also be envisioned at this position, catalyzed by palladium complexes. libretexts.org

Radical Processes and Halogen Atom Transfer Reactions

The carbon-bromine bond can also undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators or photochemically. Such radical intermediates can then participate in various transformations.

For instance, radical cyclization reactions can be a powerful tool for constructing new ring systems. While specific studies on this compound are limited, related bromo-amine compounds have been shown to undergo radical cyclizations. Furthermore, halogen atom transfer (HAT) reactions can be utilized to generate the corresponding radical, which can then be trapped by a radical acceptor. ineosopen.org This approach is valuable for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Reactions Involving the Amino Group

The primary amino group at the C6 position is a versatile functional handle, capable of undergoing a variety of chemical modifications. vedantu.comlibretexts.orggoogle.com

Derivatization via Acylation and Alkylation

The nucleophilic nature of the amino group allows for straightforward acylation and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. byjus.commasterorganicchemistry.com This is a common strategy for introducing a wide range of substituents and for protecting the amino group. For example, reaction with acetyl chloride would yield 6-acetamido-4-bromopiperidin-2-one. youtube.com

Alkylation: The amino group can be alkylated using alkyl halides. libretexts.org However, this can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination provides a more controlled method for mono-alkylation.

Table 2: Examples of Amino Group Derivatization

ReagentReaction TypeProduct
Acetyl chlorideAcylation6-Acetamido-4-bromopiperidin-2-one
Benzoyl chlorideAcylation6-Benzamido-4-bromopiperidin-2-one
Methyl iodideAlkylation6-(Methylamino)-4-bromopiperidin-2-one
Benzaldehyde, NaBH₃CNReductive Amination6-(Benzylamino)-4-bromopiperidin-2-one

Condensation Reactions for Heterocyclic Annulation

The amino group, often in conjunction with the adjacent lactam functionality, can participate in condensation reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of more complex polycyclic structures.

For example, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. rasayanjournal.co.in The reaction of 6-aminouracils with various reagents to form annulated pyrimidines has been extensively studied and provides a model for the potential reactivity of this compound. semanticscholar.org Similarly, condensation with diketones or other bifunctional electrophiles can be used to construct a variety of heterocyclic rings fused to the piperidinone core. rsc.orgmdpi.com The specific outcome of these reactions will depend on the nature of the condensing agent and the reaction conditions employed. chemrevlett.comresearchgate.netbhu.ac.in

Deamination Reactions and Skeletal Rearrangements

The presence of a primary amino group at the C-6 position, adjacent to the lactam nitrogen, makes this compound a substrate for deamination reactions. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a common method for the deamination of primary amines. rsc.orgrsc.orgnih.gov This reaction proceeds through the formation of a diazonium salt intermediate. For aliphatic amines, these diazonium salts are generally unstable and readily lose dinitrogen (N₂) to form a carbocation.

In the case of this compound, the resulting carbocation at C-6 would be highly reactive and could undergo several subsequent transformations. These include nucleophilic substitution by the solvent (e.g., water to form a 6-hydroxy derivative) or other nucleophiles present in the reaction mixture.

Furthermore, the presence of the bromine atom at the C-4 position introduces the possibility of skeletal rearrangements. One such plausible rearrangement is a Favorskii-type reaction, which is known to occur in α-halo ketones and has been extended to α-bromo lactams. ddugu.ac.in In this scenario, treatment with a base could lead to the formation of a cyclopropanone-like intermediate, followed by ring contraction. While direct literature on the Favorskii rearrangement of 4-bromo-piperidin-2-ones is scarce, the general mechanism suggests a potential pathway for skeletal reorganization.

Another potential rearrangement could be initiated by the deamination process itself. The carbocation formed at C-6 could trigger a 1,2-hydride or 1,2-alkyl shift, leading to a more stable carbocation or a rearranged ring system. The specific outcome would be highly dependent on the reaction conditions and the stereochemistry of the starting material. For instance, studies on the deamination of 1-aminoalkylphosphonic acids have shown that the reaction can proceed with rearrangements, highlighting the complexity of such transformations. nih.gov

Reaction Type Reagents and Conditions Plausible Products Reference
DeaminationNaNO₂, HCl (aq), 0-5 °C6-Hydroxy-4-bromopiperidin-2-one, Rearranged products rsc.orgrsc.orgnih.gov
Favorskii-type RearrangementBase (e.g., NaOR, Ba(OH)₂)Ring-contracted products (e.g., substituted pyrrolidines) ddugu.ac.in
Skeletal Rearrangement (post-deamination)NaNO₂, HCl (aq)Rearranged piperidinone skeletons nih.gov

Transformations of the Lactam Functionality

The lactam ring in this compound is a robust functional group, but it can participate in a variety of transformations, including ring-opening and ring-closing reactions, as well as derivatization of the carbonyl group.

Ring-Opening Metathesis Polymerization (ROMP)

Lactams, particularly strained ones, can undergo ring-opening polymerization. However, six-membered lactams like piperidin-2-one are generally less strained than their smaller counterparts, making their polymerization more challenging. nih.gov Despite this, under specific catalytic conditions, ring-opening can be achieved. For instance, N-acyl lactams have been shown to undergo ring-opening transamidation catalyzed by nickel complexes. acs.org While this specific methodology requires N-acylation, it demonstrates the possibility of cleaving the amide bond of the lactam ring. The resulting polymers would feature repeating units of the opened lactam structure.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. ub.educam.ac.uknih.govacs.orgscispace.com For this compound to undergo RCM, it would first need to be functionalized with two terminal alkene chains. For example, N-alkylation with an appropriate diene-containing substituent could furnish a suitable precursor. The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), would then form a new ring fused to the piperidinone core. The success of such a reaction would depend on the compatibility of the catalyst with the amino and bromo functionalities present in the molecule. nih.gov

Metathesis Type Conceptual Precursor Catalyst Potential Product Reference
ROMPThis compound (potentially N-activated)Various, e.g., Nickel-basedPolyamide with repeating units nih.govacs.org
RCMN-dienyl-6-amino-4-bromopiperidin-2-oneGrubbs Catalyst (e.g., 1st or 2nd generation)Bicyclic piperidinone derivative ub.educam.ac.uknih.govacs.orgscispace.com

The carbonyl group of the lactam is generally less reactive than a ketone carbonyl due to the resonance with the adjacent nitrogen atom. wikipedia.org However, it can still undergo a range of chemical transformations.

Reduction to the Amine

The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding piperidine (B6355638). Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically employed for this transformation. acs.org This reaction would convert this compound into 4-bromo-piperidine-2,6-diamine.

Aza-Wittig Reaction

The aza-Wittig reaction provides a route to convert a carbonyl group into an imine. While intermolecular aza-Wittig reactions with lactam carbonyls are often challenging, intramolecular versions have been shown to be successful, particularly for the formation of five- and six-membered rings. thieme-connect.com In a hypothetical scenario, if the amino group of this compound were converted into an azido-functionalized substituent, an intramolecular aza-Wittig reaction could potentially lead to a bicyclic guanidinium-type structure.

Thionation

The conversion of the carbonyl group to a thiocarbonyl (C=S) can be achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This would yield the corresponding thiolactam, 6-amino-4-bromopiperidin-2-thione. Thiolactams are versatile intermediates in their own right, participating in various subsequent transformations.

Reaction Type Reagents Product Reference
ReductionLiAlH₄ or BH₃4-Bromo-piperidine-2,6-diamine acs.org
Aza-Wittig (intramolecular)(Hypothetical azido-functionalized precursor)Bicyclic guanidinium-type compound thieme-connect.com
ThionationLawesson's reagent or P₄S₁₀6-Amino-4-bromopiperidin-2-thioneN/A

Stereochemical Control in the Synthesis and Reactivity of 6 Amino 4 Bromopiperidin 2 One

Diastereoselective and Enantioselective Approaches to Chiral Bromopiperidinones

The controlled introduction of substituents onto the piperidinone ring is paramount for establishing the desired stereochemistry. Various synthetic strategies have been developed for the diastereoselective and enantioselective synthesis of substituted piperidinones, which are applicable to the formation of 6-amino-4-bromopiperidin-2-one.

Diastereoselective Synthesis:

Multi-component reactions have emerged as a powerful tool for the diastereoselective synthesis of highly substituted piperidinones. nih.gov For instance, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted 2-piperidinones with high diastereoselectivity, forming products with three or even four stereocenters as a single diastereomer. nih.gov The stereochemical outcome of such reactions is often dictated by the reaction cascade, which can include Knoevenagel condensation, Michael addition, and Mannich reactions. nih.gov

Another approach involves the diastereoselective functionalization of pre-existing piperidinone scaffolds. For example, the diastereoselective arylation of N-acyliminium ions generated from α-methoxy cyclic amines is a viable strategy for introducing substituents at specific positions with high stereocontrol. researcher.life Furthermore, methods for the diastereoselective synthesis of 2,4-disubstituted piperidines have been developed where the reaction selectivity can be controlled by altering the sequence of the reaction steps. researchgate.net

Enantioselective Synthesis:

Enantioselective synthesis of piperidinone derivatives often relies on asymmetric catalysis. Organocatalysis and transition-metal catalysis are prominent methods for achieving high enantioselectivity. For example, the intramolecular aza-Michael reactions of N-tethered alkenes, catalyzed by a quinoline-based organocatalyst, can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. mdpi.com

Chemo-enzymatic methods also offer a powerful approach to enantiomerically pure piperidines. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemical control. acs.orgnih.gov This method has proven effective in the synthesis of biologically active compounds. acs.orgnih.gov

For the synthesis of β-amino lactams, a ruthenium-catalyzed asymmetric reductive amination (ARA) of racemic β-keto lactams through dynamic kinetic resolution (DKR) has been shown to be highly efficient. sci-hub.seresearchgate.net This process can yield syn-primary β-amino lactams in high yields with excellent chemo-, enantio-, and diastereoselectivity. sci-hub.seresearchgate.net Nickel-catalyzed hydroamidation of alkenyl amides also provides a route to enantioenriched vicinal diamines and β-amino amides with high enantioselectivities. rsc.org

Table 1: Selected Enantioselective Methods for Piperidine (B6355638) and Lactam Synthesis

MethodCatalyst/ReagentProduct TypeStereoselectivity Achieved
Asymmetric Reductive Amination (ARA) by Dynamic Kinetic Resolution (DKR)Ruthenium complexsyn-Primary β-amino lactamsUp to 99% ee, >20:1 dr
Chemo-enzymatic DearomatizationAmine oxidase/Ene imine reductase cascade3- and 3,4-Substituted piperidinesHigh diastereoselectivity and enantioselectivity
Intramolecular aza-Michael ReactionQuinoline organocatalyst2,5- and 2,6-Disubstituted piperidinesGood yields and enantiomeric enrichment
Nickel-Catalyzed HydroamidationNickel catalyst with BOX ligandsVicinal diamines and β-amino amidesUp to 99% ee

Application of Chiral Pool Substrates in Lactam Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, including this compound. By utilizing a chiral pool substrate, one or more stereocenters can be incorporated into the target molecule from the outset, simplifying the synthetic route and ensuring high enantiopurity.

A notable example is the use of L-aspartic acid for the synthesis of (S)-(+)-2-(hydroxymethyl)-6-piperidin-2-one. researchgate.netthieme-connect.comthieme-connect.com In this synthesis, the inherent chirality of L-aspartic acid is transferred to the piperidinone product. researchgate.netthieme-connect.comthieme-connect.com The synthetic sequence typically involves the transformation of the amino acid into a suitable intermediate that can then be cyclized to form the lactam ring. Key steps in such a synthesis can include Wittig reactions and hydrogenation. researchgate.netthieme-connect.comthieme-connect.com

The advantages of using chiral pool substrates include:

High Enantiopurity: The final product inherits the high enantiomeric excess of the starting material.

Cost-Effectiveness: Many chiral pool substrates are commercially available at a low cost.

Predictable Stereochemistry: The absolute configuration of the product is determined by the starting material.

However, the application of chiral pool synthesis can be limited by the availability of starting materials with the desired stereochemistry and functional group arrangement. The synthetic route may also require extensive functional group interconversions to arrive at the target molecule.

Stereochemical Fidelity and Inversion during Chemical Transformations

Maintaining the stereochemical integrity of the chiral centers throughout a multi-step synthesis is crucial. However, some chemical reactions can proceed with inversion of configuration at a stereocenter, a phenomenon that can be either a challenge to overcome or a useful tool for accessing specific stereoisomers.

In the context of piperidine synthesis, stereochemical inversion can occur under various conditions. For instance, in the synthesis of 3,4-disubstituted piperidines via a chemo-enzymatic approach, the use of different ene-imine reductases (EneIREDs) can lead to the formation of diastereomers with inverted configurations at the C3 and C4 positions. acs.orgnih.gov This highlights the potential to control diastereoselectivity by selecting the appropriate biocatalyst.

Nitrogen inversion is another important stereochemical consideration in piperidine chemistry. nih.gov The nitrogen atom in a piperidine ring can undergo pyramidal inversion, which interconverts its lone pair between two spatial orientations. scribd.com This process can influence the conformational preferences of the ring and its substituents. scribd.com While ring inversion involves the flipping of the entire ring, nitrogen inversion is a lower energy process that can affect the relative orientation of substituents on the nitrogen and the ring. uni-muenchen.de In certain opioids, it has been proposed that nitrogen inversion allows the piperidine ring to adopt a conformation necessary for biological activity. nih.gov

During the synthesis of this compound, reactions at the stereocenters (C4 and C6) must be carefully chosen to ensure retention of the desired configuration. For example, nucleophilic substitution at C4 could proceed with either retention or inversion of stereochemistry depending on the reaction mechanism (e.g., SN1 vs. SN2). The choice of reagents and reaction conditions is therefore critical to control the stereochemical outcome.

Conformational Analysis and Configurational Stability

The three-dimensional shape, or conformation, of the this compound molecule is critical to its reactivity and biological interactions. The piperidinone ring typically adopts a chair-like conformation to minimize steric strain. asianpubs.org However, the presence of substituents can influence the preferred conformation and the equilibrium between different chair forms.

The conformational free energies of 4-substituted piperidines have been studied, and for substituents like bromine, the relative conformer energies are similar to those of analogous cyclohexanes. nih.gov In 4-bromopiperidine, protonation of the nitrogen atom can lead to a reversal of the conformational preference, with the axial conformer becoming favored. nih.gov This is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

In N-benzoyl-2,6-diphenylpiperidin-4-ones, the introduction of the bulky benzoyl group on the nitrogen can lead to non-chair conformations to minimize steric strain. niscpr.res.in For this compound, the presence of the lactam carbonyl group and the substituents at C4 and C6 will significantly influence the ring conformation. The amino group at C6 and the bromine atom at C4 can exist in either axial or equatorial positions. The relative stability of these conformers will depend on a balance of steric and electronic factors, including 1,3-diaxial interactions and dipole-dipole interactions.

The configurational stability of the stereocenters is also a key consideration. Under certain conditions, such as enolization of the lactam, epimerization at the C6 position could potentially occur. The stability of the C-Br bond at C4 is also important, as elimination reactions could lead to the formation of an unsaturated lactam.

Table 2: Key Conformational and Configurational Considerations

FeatureDescription
Ring Conformation The piperidinone ring likely adopts a chair or distorted chair conformation. The presence of substituents can lead to deviations from an ideal chair geometry. asianpubs.orgniscpr.res.in
Substituent Orientation The amino group at C6 and the bromine at C4 can be in axial or equatorial positions. The preferred orientation is determined by minimizing steric and electronic repulsions.
Nitrogen Inversion The nitrogen atom can undergo pyramidal inversion, which can affect the overall shape of the molecule and the relative positioning of substituents. nih.govscribd.comuni-muenchen.de
Configurational Stability The stereocenters at C4 and C6 must be stable to the reaction conditions used in subsequent transformations to avoid epimerization or elimination.

Spectroscopic Characterization and Structural Elucidation of 6 Amino 4 Bromopiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the precise connectivity of atoms can be established. researchgate.net

¹H NMR Spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For 6-Amino-4-bromopiperidin-2-one, one would anticipate signals corresponding to the amide proton (N-H), the amino protons (-NH₂), and the five protons on the piperidinone ring. The proton at the C4 position, bonded to the same carbon as the electronegative bromine atom, would likely appear as a downfield multiplet. Similarly, the proton at the C6 position, adjacent to both the lactam nitrogen and the amino group, would also be significantly deshielded. The protons of the amino and amide groups are exchangeable with deuterium (B1214612) and would likely appear as broad signals, a characteristic that can be confirmed by a D₂O shake experiment.

¹³C NMR Spectroscopy provides information on the carbon skeleton. For this molecule, five distinct signals are expected in the ¹³C NMR spectrum, one for each carbon atom in the heterocyclic ring. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam, typically appearing in the 170-180 ppm range. semanticscholar.org The carbons bonded to the electronegative bromine (C4) and nitrogen atoms (C6) would also be deshielded compared to the other sp³ hybridized carbons (C3 and C5).

Expected ¹H and ¹³C NMR Data for this compound

Position Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
N1-H 7.5 - 8.5Broad Singlet-
C2 --170 - 175
C3-H₂ 2.2 - 2.8Multiplet35 - 45
C4-H 4.0 - 4.8Multiplet45 - 55
C5-H₂ 1.9 - 2.5Multiplet25 - 35
C6-H 3.8 - 4.5Multiplet50 - 60
C6-NH₂ 1.5 - 3.5Broad Singlet-

Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of a compound. researchgate.net For this compound (C₅H₉BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) would likely induce fragmentation, providing further structural clues. Plausible fragmentation pathways could include the loss of the bromine radical (·Br), loss of the amino group (·NH₂), or cleavage of the lactam ring, such as the loss of a CO molecule.

Expected Mass Spectrometry Data for this compound

m/z Value Proposed Ion/Fragment Notes
194/196[C₅H₉BrN₂O]⁺Molecular ion peak ([M]⁺, [M+2]⁺) showing the characteristic 1:1 bromine isotope pattern.
115[M - Br]⁺Loss of the bromine atom.
178/180[M - NH₂]⁺Loss of the amino group.
166/168[M - CO]⁺Loss of carbon monoxide from the lactam ring.

Note: These are predicted values. The relative intensities of fragment ions would depend on the specific ionization conditions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. cardiff.ac.uk If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the conformation of the six-membered piperidin-2-one ring, which is expected to adopt a chair or a twisted-boat conformation. It would also unambiguously establish the relative stereochemistry of the substituents at positions 4 and 6, indicating whether they are in axial or equatorial positions and their orientation relative to each other (cis or trans). For a chiral sample, X-ray crystallography using anomalous dispersion could determine the absolute configuration of the stereocenters.

Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and the amino -NH₂ groups, which dictate the packing of molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.5
Z (Molecules/Unit Cell)4
Key InteractionsIntermolecular H-bonding (N-H···O=C)

Note: This table is purely hypothetical to illustrate the type of data obtained from an X-ray crystallography experiment.

Computational and Theoretical Investigations of 6 Amino 4 Bromopiperidin 2 One

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 6-Amino-4-bromopiperidin-2-one, DFT studies would be instrumental in elucidating its electronic properties and predicting its reactivity. These studies typically involve calculations of molecular orbitals, electrostatic potential, and various reactivity descriptors.

A primary focus of DFT studies would be the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the amino group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the lactam nitrogen, highlighting sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such data would be invaluable for predicting the compound's behavior in various chemical environments. While specific values for this compound are not published, a hypothetical data table based on typical DFT calculations for similar organic molecules is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following data are illustrative and not based on actual experimental or computational results.)

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Global Electrophilicity (ω)2.79 eVPropensity to accept electrons

Mechanistic Elucidation of Synthetic Transformations and Reaction Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, such studies could elucidate the intricate details of its synthesis and subsequent transformations.

One area of investigation would be the regioselectivity of the bromination of the piperidin-2-one precursor. Computational studies on analogous systems suggest that the presence of a protecting group on the lactam nitrogen can influence the position of bromination, favoring the C4 position. A detailed mechanistic study would involve locating the transition states for bromination at different positions (e.g., C3, C4, C5) and comparing their activation energies. The pathway with the lowest activation energy would be the most favorable, thus explaining the observed regioselectivity.

Another important aspect would be the study of nucleophilic substitution reactions at the C4 position, where the bromine atom acts as a leaving group. Theoretical calculations could model the reaction with various nucleophiles, determining the reaction mechanism (e.g., SN1 vs. SN2) and the associated energy barriers. This would be crucial for optimizing conditions for the synthesis of derivatives.

The table below illustrates the kind of data that would be generated from a computational study on a hypothetical nucleophilic substitution reaction.

Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction on this compound (Note: The following data are illustrative and not based on actual experimental or computational results.)

NucleophileProposed MechanismCalculated Activation Energy (kcal/mol)
Hydroxide (OH⁻)SN222.5
Ammonia (NH₃)SN225.1
Thiolate (RS⁻)SN220.8

Conformational Analysis and Energy Landscapes Mapping

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and to map the potential energy surface associated with its conformational changes. For a flexible molecule like this compound, which contains a six-membered ring, this analysis is particularly important.

The results of a conformational analysis are typically presented as a potential energy landscape, showing the energy of the molecule as a function of one or more dihedral angles. This map would reveal the energy barriers between different conformations, providing insights into the molecule's flexibility at different temperatures.

Below is a hypothetical representation of the relative energies of different conformers.

Table 3: Hypothetical Relative Energies of Conformers of this compound (Note: The following data are illustrative and not based on actual experimental or computational results.)

Conformer (Substituent Positions)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Chair (4-Br equatorial, 6-NH₂ equatorial)0.0075.2
Chair (4-Br axial, 6-NH₂ equatorial)1.2512.1
Chair (4-Br equatorial, 6-NH₂ axial)1.805.5
Twist-Boat5.50<0.1

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for validating experimental data.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). Comparing these predicted spectra with experimentally obtained spectra would provide strong evidence for the proposed structure and conformation. Discrepancies between predicted and experimental data can often reveal subtle structural or electronic effects.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, N-H bend). This information is useful for identifying characteristic functional groups and for confirming the presence of the piperidin-2-one core.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: The following data are illustrative and not based on actual experimental or computational results.)

¹³C NMR Predicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C2 (C=O)172.5171.8
C335.134.6
C4 (CH-Br)48.948.2
C532.732.1
C6 (CH-NH₂)55.354.7
IR Predicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
N-H Stretch3350, 32803345, 3275
C=O Stretch16851680
C-N Stretch12401235

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Biologically Active and Pharmacologically Relevant Scaffolds

The piperidinone core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. nih.govontosight.ai The compound 6-Amino-4-bromopiperidin-2-one is a strategic starting material for accessing novel, pharmacologically active agents by leveraging its distinct functional groups.

The primary value of this building block lies in its capacity for selective functionalization. The amino group can be readily acylated, alkylated, or incorporated into larger structures, while the bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

For instance, derivatives of N-benzylpiperidones have been synthesized and shown to possess significant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, which is relevant for the treatment of Alzheimer's disease. acgpubs.orgresearchgate.net The amino group of this compound could be modified to install moieties known to interact with the active sites of these enzymes. Furthermore, the bromine atom can be replaced through nucleophilic substitution or used in transition-metal-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups, a common strategy for enhancing biological potency. Research on related brominated piperidinones has shown that the bromine atom can be efficiently substituted with nucleophiles like amines, thiols, or alkoxides, paving the way for a multitude of derivatives.

Below is a table illustrating the potential for generating biologically relevant scaffolds from this compound based on established reactions for this class of compounds.

Reaction at Amino Group Reaction at Bromo Group Resulting Scaffold Type Potential Biological Relevance
Acylation with an aromatic acidSuzuki Coupling with an arylboronic acidDi-aryl substituted piperidinoneAnticancer, Anti-inflammatory ontosight.ai
Reductive aminationBuchwald-Hartwig AminationDiamino-substituted piperidine (B6355638)Kinase Inhibition, GPCR modulation
SulfonylationSonogashira Coupling with a terminal alkyneAlkynyl-piperidinone sulfonamideAntiviral, Enzyme Inhibition
Urea formationNucleophilic substitution with a thiolThioether-piperidinone ureaAntimicrobial, Protease Inhibition ontosight.ai

This table represents potential synthetic pathways and applications based on the known reactivity of the functional groups and the biological activities of related piperidinone derivatives.

Intermediate in the Total Synthesis of Natural Products

The piperidine nucleus is a core structural element in thousands of alkaloids, many of which exhibit potent and important biological activities. nih.gov The synthesis of these natural products often relies on the strategic use of highly functionalized building blocks that enable the efficient construction of the target's carbon skeleton and the precise installation of stereocenters.

While specific examples of the use of this compound in a completed total synthesis are not prominent in the literature, its structure makes it an ideal hypothetical intermediate for several classes of alkaloids. Its key features include:

A Pre-formed Heterocyclic Core: Providing a significant portion of the final natural product structure early in the synthesis.

Chirality: The C6 stereocenter can be used to direct the stereochemistry of subsequent transformations.

Orthogonal Reactive Sites: The amino and bromo groups offer opportunities for sequential or cascade reactions. The amino group can act as a nucleophile for cyclization or for coupling to other fragments, while the bromine can be converted to an organometallic species or be part of an intramolecular Heck or Stille reaction to form polycyclic systems.

For example, the synthesis of condensed piperidine alkaloids could be envisioned whereby the amino group is first acylated with a fragment containing an olefin. Subsequent intramolecular radical cyclization or a Heck reaction initiated at the C4 position (via the bromine) could then form a second ring, leading to a bicyclic core common in many natural products. nih.gov The lactam functionality also provides a latent amine, which can be revealed by reduction at a later stage of the synthesis.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules that can be screened for biological activity. The success of a DOS campaign relies on starting with a central scaffold that possesses multiple, orthogonally reactive functional groups, allowing for the rapid generation of a library of analogues through various chemical transformations.

This compound is an exemplary scaffold for DOS. The amino group and the bromine atom represent two distinct points of diversity that can be independently functionalized. This allows for a "build/couple/pair" strategy where the scaffold is elaborated in a controlled and systematic manner.

Diversity at the Amino Group: The primary amine can participate in a wide array of robust reactions, including amide bond formation, sulfonamide synthesis, reductive amination, and urea/thiourea formation. This allows for the introduction of a vast number of commercially available carboxylic acids, sulfonyl chlorides, aldehydes/ketones, and isocyanates.

Diversity at the Bromo Group: The bromine atom on the sp³-hybridized carbon is a versatile handle for modern cross-coupling reactions. Subjecting the molecule to conditions for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions can append a wide range of aryl, heteroaryl, alkynyl, or amino substituents, respectively.

The combination of these two reaction pathways on a single scaffold can quickly generate a large and three-dimensionally diverse library of compounds. A hypothetical DOS library generation is outlined in the table below.

Scaffold: this compound Reaction Type 1 (at C4-Br) **Reaction Type 2 (at C6-NH₂) **Generated Molecular Diversity
Input Reagents Set A: Aryl Boronic AcidsSet B: Terminal AlkynesSet C: Primary/Secondary AminesSet X: Carboxylic AcidsSet Y: Sulfonyl ChloridesSet Z: AldehydesSkeletal and appendage diversity with varied stereochemical and electronic properties.
Reaction Chemistry Suzuki Coupling (Set A)Sonogashira Coupling (Set B)Buchwald-Hartwig (Set C)Amide Coupling (Set X)Sulfonylation (Set Y)Reductive Amination (Set Z)Access to complex, sp³-rich heterocyclic compounds not easily accessible by traditional combinatorial chemistry.

This strategic approach allows chemists to systematically explore the chemical space around the piperidinone core, increasing the probability of discovering novel molecules with valuable biological functions.

Future Research Directions and Unexplored Avenues for 6 Amino 4 Bromopiperidin 2 One

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable and green methodologies for the synthesis of 6-Amino-4-bromopiperidin-2-one, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key areas for exploration include:

Biocatalysis: The use of enzymes for the synthesis of lactams is a rapidly growing field. epa.govnih.gov Research could focus on identifying or engineering enzymes, such as lipases or amidases, to catalyze the formation of the piperidinone ring with high stereoselectivity, potentially from bio-based precursors. epa.govnih.govgoogle.com This approach offers mild reaction conditions and a reduced environmental footprint compared to conventional chemical methods. epa.govnih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and improved scalability over traditional batch processes. eurekaselect.com Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate a more efficient and automated production process.

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the this compound core would be a significant step towards a more atom-economical and efficient synthesis. acs.org MCRs, such as the Petrenko-Kritschenko piperidone synthesis, reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. digitellinc.com

Green Solvents and Catalysts: Investigation into the use of greener solvents, such as water or bio-derived solvents, and the development of recoverable and reusable catalysts are crucial for minimizing the environmental impact of the synthesis. researchgate.netcnr.it

Green MethodologyPotential Advantages for this compound SynthesisResearch Focus
Biocatalysis High stereoselectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. epa.govnih.govScreening for novel enzymes, enzyme engineering for substrate specificity, process optimization. nih.govgoogle.com
Flow Chemistry Improved safety and control, enhanced scalability, potential for automation, efficient screening of reaction conditions. eurekaselect.comReactor design, optimization of flow parameters (temperature, pressure, residence time), integration of in-line purification.
Multicomponent Reactions High atom economy, reduced step count, minimized solvent and energy use, rapid access to molecular diversity. acs.orgDesign of novel MCRs, exploration of catalyst systems, investigation of reaction scope and limitations.
Green Solvents/Catalysts Reduced environmental toxicity, potential for catalyst recycling, lower processing costs. researchgate.netScreening of alternative solvents, development of heterogeneous or phase-separable catalysts.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound provides a rich platform for investigating novel reactivity and unconventional chemical transformations. The interplay between the nucleophilic amino group, the electrophilic lactam carbonyl, and the versatile bromine atom could lead to the discovery of new synthetic pathways.

Future research should investigate:

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. epa.govnih.govresearchgate.net These reactions would allow for the introduction of a wide array of substituents (aryl, alkyl, amino groups), creating a library of novel piperidinone derivatives with diverse functionalities. nih.govbeilstein-journals.org

Intramolecular Cyclizations: The proximity of the C6-amino group to the C2-carbonyl of the lactam could be exploited for novel intramolecular cyclization reactions. Under specific catalytic conditions, this could lead to the formation of unique bicyclic or bridged heterocyclic systems, which are often challenging to synthesize via traditional methods.

Ring-Opening/Ring-Closing Cascades: Exploration of reaction conditions that trigger a cascade sequence of lactam ring-opening followed by a novel ring-closing event could yield complex molecular architectures. For instance, the amino group could act as an internal nucleophile to attack the lactam, and subsequent transformations at the C4-bromo position could initiate a recyclization.

Radical Transformations: The C-Br bond can be a precursor for radical-mediated reactions. Investigating atom transfer radical addition (ATRA) or other radical cyclization strategies could unlock new pathways for functionalizing the piperidinone core.

Transformation TypeTarget Reactive SitePotential ProductsKey Research Questions
Cross-Coupling C4-BromineArylated, alkenylated, alkynylated, and aminated piperidinones. epa.govresearchgate.netOptimization of catalyst systems, substrate scope, tolerance of other functional groups.
Intramolecular Cyclization C6-Amino and C2-CarbonylNovel bicyclic lactams, bridged heterocycles.Catalyst design for selective activation, stereochemical outcomes.
Cascade Reactions Lactam Ring, Amino Group, BromineComplex polycyclic structures, rearranged piperidinone scaffolds.Triggering conditions, mechanistic elucidation, control of selectivity.
Radical Chemistry C4-BromineC4-functionalized piperidinones via C-C or C-heteroatom bond formation.Initiator selection, control of radical intermediates, intermolecular vs. intramolecular pathways.

Exploration of Applications in Materials Science and Polymer Chemistry

Lactams are well-established monomers for the synthesis of polyamides through ring-opening polymerization (ROP). epa.govnih.govresearchgate.net The functional groups on this compound make it a particularly attractive candidate for the creation of advanced functional polymers with tailored properties.

Promising avenues for research include:

Functional Polyamides via ROP: The lactam moiety of this compound can undergo anionic or enzymatic ROP to produce novel polyamides. epa.govnih.gov The pendant amino and bromo groups along the polymer backbone would impart unique properties, such as altered hydrophilicity, sites for cross-linking, or handles for post-polymerization modification.

Post-Polymerization Modification: The bromine atoms on the resulting polyamide could serve as versatile points for modification. This would allow for the grafting of different side chains onto the polymer backbone, creating materials with tunable properties for applications such as drug delivery, coatings, or advanced composites.

Self-Assembling Materials: The presence of the amino group could introduce hydrogen bonding capabilities, potentially leading to polymers that exhibit self-assembly into ordered nanostructures. These materials could find applications in hydrogels, thin films, and biomaterials.

Flame-Retardant Materials: Brominated compounds are known for their flame-retardant properties. nih.govresearchgate.net Incorporating this compound into polymer structures could enhance their fire resistance, a desirable characteristic for many industrial applications.

Polymer ApplicationRole of this compoundPotential Properties/Advantages
Functional Polyamides Monomer for Ring-Opening Polymerization (ROP). nih.govgoogle.comTunable solubility, reactive polymer backbone, sites for crosslinking.
Graft Copolymers Provides bromine sites for post-polymerization modification.Tailored surface properties, stimuli-responsive materials, biocompatible coatings.
Self-Assembling Polymers Amino groups provide hydrogen bonding sites.Formation of ordered nanostructures, hydrogels, advanced biomaterials.
Flame-Retardant Polymers Introduces bromine into the polymer structure. nih.govresearchgate.netIncreased fire safety for textiles, electronics, and construction materials.

Design of Catalytic Systems for Highly Selective Transformations

The presence of multiple reactive sites on this compound presents a significant challenge and opportunity for catalysis: achieving high selectivity. Future research should focus on designing sophisticated catalytic systems that can differentiate between the amino group, the lactam, and the C-Br bond.

Key areas for catalytic design include:

Orthogonal Catalysis: Developing catalytic systems that are "orthogonal"—meaning they selectively react with one functional group while leaving the others untouched—is a major goal. For example, a palladium catalyst could be designed to exclusively target the C-Br bond for cross-coupling, while an organocatalyst could be used to selectively acylate the amino group.

Bifunctional Catalysts: A bifunctional catalyst, possessing two distinct catalytic sites on a single molecular scaffold, could simultaneously activate different parts of the molecule to promote a specific transformation. nih.govbeilstein-journals.org For instance, a catalyst with a Lewis acidic site to activate the lactam carbonyl and a Lewis basic site to interact with the amino group could enable highly stereoselective reactions. nih.gov

Chemoselective Catalysis: The challenge lies in developing catalysts that can distinguish between the different nucleophilic and electrophilic centers. Research into catalysts that can selectively functionalize the amino group in the presence of the lactam nitrogen, or vice versa, would be highly valuable. This could involve exploring enzyme-based catalysts or finely tuned transition metal complexes. nih.govnih.gov

Site-Selective Catalysis: Designing catalysts that can control regioselectivity is crucial. For example, in reactions involving the lactam ring, catalysts could be developed to direct functionalization to the α- or β-positions relative to the carbonyl group, while avoiding reaction at the C4-bromo or C6-amino positions.

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